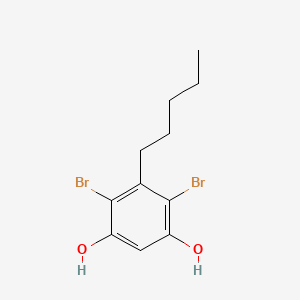
BrC1=C(C=C(C(=C1CCCCC)Br)O)O
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BrC1=C(C=C(C(=C1CCCCC)Br)O)O (hereinafter referred to as “the compound”) is a brominated compound containing a cyclic structure of six carbon atoms and two oxygen atoms. It has recently been studied for its potential applications in various scientific fields, such as organic synthesis, drug development, and biochemistry.
Mecanismo De Acción
The mechanism of action of the compound is not yet fully understood. However, it is believed that the compound binds to certain proteins in the body, which then triggers a biochemical reaction. This reaction is believed to be responsible for the compound’s various effects, such as its anti-inflammatory and antifungal properties.
Biochemical and Physiological Effects
The compound has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory and antifungal properties, as well as to be an effective inhibitor of certain enzymes. In addition, the compound has been shown to have an effect on the metabolism of certain drugs, as well as to have an effect on the absorption of certain vitamins and minerals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The compound has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and is cost-effective. In addition, the compound is stable and can be stored for long periods of time. However, there are also some limitations to its use in laboratory experiments. The compound is toxic and should be handled with care, and it is also flammable and should be stored in a cool, dry place.
Direcciones Futuras
There are several possible future directions for the compound. It could be used to develop new drugs for the treatment of various diseases, such as cancer and HIV. It could also be used to develop new organic compounds, such as polymers and dyes. In addition, it could be used to develop new biochemical and physiological effects, such as new anti-inflammatory and antifungal agents. Finally, it could be used to develop new techniques for synthesizing other compounds, such as the Grignard reaction and the Wittig reaction.
Métodos De Síntesis
Currently, there are several methods for synthesizing the compound. The most common method is the Williamson ether synthesis, which involves the reaction of bromoacetone with cyclohexanol in the presence of a base, such as sodium hydroxide. This method is simple and cost-effective, and has been used in many laboratory experiments. Other methods, such as the Grignard reaction and the Wittig reaction, can also be used to synthesize the compound.
Aplicaciones Científicas De Investigación
The compound has been studied extensively for its potential applications in various scientific fields. It has been used in the synthesis of drugs, such as antifungal agents and anti-inflammatory agents. It has also been studied for its potential use in the synthesis of organic compounds, such as polymers and dyes. In addition, the compound has been studied for its potential use in biochemistry, as it has been shown to have a strong binding affinity for certain proteins.
Propiedades
IUPAC Name |
4,6-dibromo-5-pentylbenzene-1,3-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14Br2O2/c1-2-3-4-5-7-10(12)8(14)6-9(15)11(7)13/h6,14-15H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INKUHDWQKDJMNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=C(C(=CC(=C1Br)O)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Br2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dibromo-5-pentylbenzene-1,3-diol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

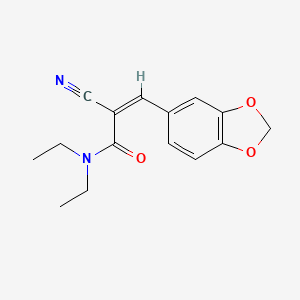
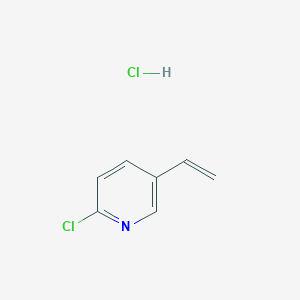
![Tert-butyl N-[3-(2-bromoethyl)cyclobutyl]carbamate](/img/structure/B2651959.png)
![3-[(4-Fluorophenyl)methyl]-6-[(4-nitrophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2651960.png)
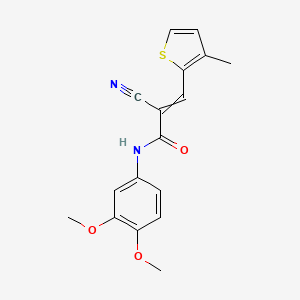
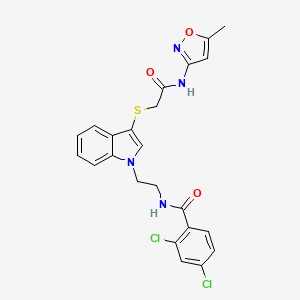
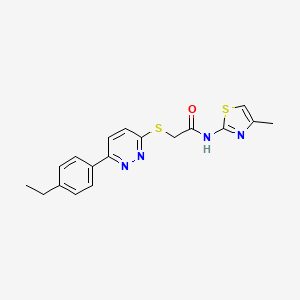
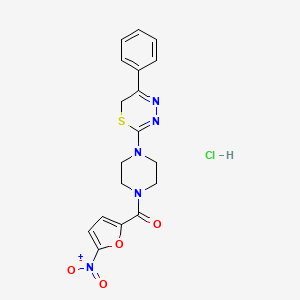
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propane-1-sulfonamide](/img/structure/B2651967.png)
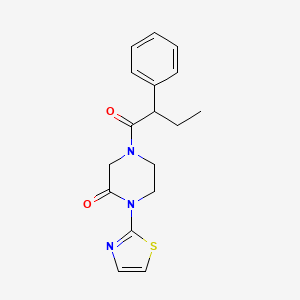
![Methylethyl 2-{2-[5-oxo-1-benzylpyrrolidin-3-yl]benzimidazolyl}acetate](/img/structure/B2651970.png)
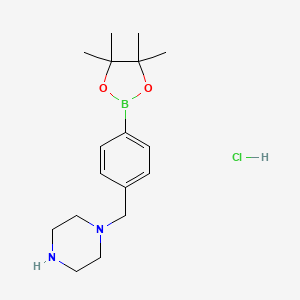
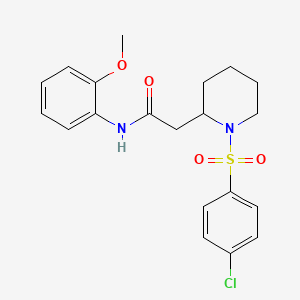
![3-(2,4-Dimethylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2651976.png)